molecular formula C8H6BrFO2 B1344068 3-Bromo-6-fluoro-2-methoxybenzaldehyde CAS No. 473416-74-9

3-Bromo-6-fluoro-2-methoxybenzaldehyde

Cat. No. B1344068
Key on ui cas rn: 473416-74-9
M. Wt: 233.03 g/mol
InChI Key: DDBHANVMIQFWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07960563B2

Procedure details

To a solution of diisopropylamine (6.89 g, 9.6 mL, 68.3 mmol) in THF (100 mL) at −78° C. was added n-butyl lithium (33.5 mL of 1.6 M solution in hexane, 53.6 mmol) over 3 mins. After stirring at −78° C. for 10 mins, 2-bromo-5-fluoroanisole (10 g, 48.8 mmol) in THF (20 mL) was added dropwise over 15 mins. After completion of the addition, the mixture was stirred at −78° C. for 1 hr and then DMF (3.91 g, 4.12 mL, 53.6 mmol) was added dropwise over 3 mins and stirring was continued at −78° C. for 45 mins. Saturated NH4Cl solution was added and the mixture allowed to each room temperature. Diethyl ether and 2M HCl were added, the product was extracted into diethyl ether and the combined extracts were washed with brine, dried and evaporated. Chromatography on silica gel followed by trituration of the product with diethyl ether gave the title compound (D18) as a yellow solid (6.84 g)
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.12 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[Br:13][C:14]1[CH:19]=[CH:18][C:17]([F:20])=[CH:16][C:15]=1[O:21][CH3:22].CN([CH:26]=[O:27])C.[NH4+].[Cl-].Cl>C1COCC1.C(OCC)C>[Br:13][C:14]1[C:15]([O:21][CH3:22])=[C:16]([C:17]([F:20])=[CH:18][CH:19]=1)[CH:26]=[O:27] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
33.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.12 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at −78° C. for 45 mins
Duration
45 min
CUSTOM
Type
CUSTOM
Details
allowed to each room temperature
EXTRACTION
Type
EXTRACTION
Details
the product was extracted into diethyl ether
WASH
Type
WASH
Details
the combined extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=C(C=O)C(=CC1)F)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.84 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.